3-Carboethoxy-4'-methoxybenzophenone
Overview
Description
3-Carboethoxy-4’-methoxybenzophenone, also known as ethyl 3-(4-methoxybenzoyl)benzoate, is an organic compound with the molecular formula C17H16O4. It is a derivative of benzophenone, characterized by the presence of an ethoxycarbonyl group at the 3-position and a methoxy group at the 4’-position of the benzophenone core.
Preparation Methods
The synthesis of 3-Carboethoxy-4’-methoxybenzophenone typically involves the esterification of 3-hydroxybenzophenone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent, such as ethanol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
3-Carboethoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures to ensure selective transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzophenones .
Scientific Research Applications
3-Carboethoxy-4’-methoxybenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for conditions requiring benzophenone derivatives.
Mechanism of Action
The mechanism of action of 3-Carboethoxy-4’-methoxybenzophenone involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
3-Carboethoxy-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:
4-Hydroxybenzophenone: Known for its use in UV protection.
2-Hydroxy-4-methoxybenzophenone (BP-3): Commonly used in sunscreens.
4,4’-Dimethoxybenzophenone: Used in organic synthesis and as a pharmaceutical intermediate.
The uniqueness of 3-Carboethoxy-4’-methoxybenzophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
ethyl 3-(4-methoxybenzoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)14-6-4-5-13(11-14)16(18)12-7-9-15(20-2)10-8-12/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRVAIGEOBVDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641487 | |
Record name | Ethyl 3-(4-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276877-15-7 | |
Record name | Ethyl 3-(4-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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